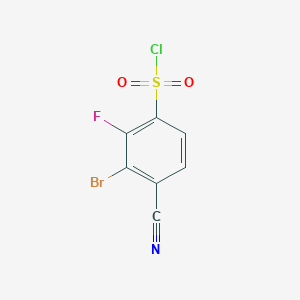

3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride

Übersicht

Beschreibung

3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H2BrClFNO2S and its molecular weight is 298.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride is a versatile compound used in various scientific research areas, particularly in medicinal chemistry and biological studies. Its unique structural features—comprising a bromine, cyano, and fluorine substituent on a benzenesulfonyl chloride core—contribute to its reactivity and biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

The compound's reactivity is primarily due to its electrophilic nature, allowing it to interact with nucleophiles such as amines and alcohols. These interactions can lead to the formation of sulfonamides or esters, which are crucial for understanding its biological activity.

Mechanism of Action:

- Enzyme Inhibition: The cyano group can interact with various enzymes, potentially modulating their activity. This interaction is significant in drug design, where enzyme inhibitors can be developed to target specific pathways.

- Receptor Binding: The compound may also bind to specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

- Antiviral Properties: Similar compounds have shown efficacy against viruses, indicating a potential for antiviral applications.

- Enzyme Inhibition: Investigations into enzyme interactions reveal its potential as an inhibitor for several key enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives of this compound. Below are key findings from recent research:

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

- Targeting Enzymatic Pathways: Its ability to inhibit specific enzymes can be harnessed in the development of therapeutics for conditions like cancer and inflammation.

- Synthesis of Complex Molecules: As an intermediate in organic synthesis, it can facilitate the creation of more complex biologically active compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound has the molecular formula C7H2BrClFNO2S and a molecular weight of approximately 298.5167 g/mol. Its structure allows it to engage in various chemical reactions, making it valuable in synthetic chemistry.

Key Functional Groups:

- Bromine (Br) : Acts as a leaving group in substitution reactions.

- Cyano (CN) : Can be reduced to amines or oxidized to carboxylic acids.

- Fluorine (F) : Influences the electronic properties of the molecule.

- Sulfonyl Chloride (SO2Cl) : Highly reactive towards nucleophiles.

Scientific Research Applications

-

Organic Synthesis :

- It serves as a key intermediate in the synthesis of complex organic molecules. The sulfonyl chloride group allows for the formation of sulfonamide derivatives when reacted with amines, enhancing the diversity of synthesized compounds.

-

Pharmaceutical Development :

- The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its ability to modify biological molecules makes it relevant in drug discovery and development processes. For instance, it can be used to create inhibitors for specific biological pathways or targets.

-

Material Science :

- In material science, 3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride is employed to develop advanced materials with tailored properties. Its reactivity can be harnessed to create polymers or coatings with specific functionalities.

-

Chemical Biology :

- It is used for modifying biomolecules to study biological pathways. The compound's reactivity allows researchers to explore interactions with enzymes and receptors, providing insights into their mechanisms of action.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of this compound in synthesizing sulfonamide derivatives through nucleophilic substitution reactions with various amines. The resulting compounds exhibited promising biological activity against certain bacterial strains, highlighting the compound's potential in medicinal chemistry.

Case Study 2: Development of Fluorescent Probes

Research has shown that derivatives of this compound can be modified to create fluorescent probes for biological imaging. By attaching various functional groups, scientists have developed probes that selectively bind to specific biomolecules, allowing for real-time visualization in live cells.

Analyse Chemischer Reaktionen

Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, enabling the formation of diverse derivatives:

| Reaction Type | Nucleophile | Product | Conditions |

|---|---|---|---|

| Sulfonamide formation | Amines (R-NH₂) | R-NH-SO₂-C₆H₂BrCNF | Room temperature, inert solvent (e.g., DCM) |

| Sulfonate ester formation | Alcohols (R-OH) | R-O-SO₂-C₆H₂BrCNF | Base (e.g., pyridine), 0–25°C |

| Sulfonothioate formation | Thiols (R-SH) | R-S-SO₂-C₆H₂BrCNF | Mildly acidic conditions |

Mechanistic Insight :

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism:

-

Nucleophilic attack : The nucleophile displaces the chloride ion, forming a tetrahedral intermediate.

-

Collapse of intermediate : The intermediate loses chloride, yielding the substituted product .

Reduction Reactions

The cyano (-CN) group can be selectively reduced to an amine (-NH₂) under controlled conditions:

| Reducing Agent | Product | Conditions |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | C₆H₂Br(NH₂)F-SO₂Cl | Anhydrous ether, reflux |

| Hydrogen (H₂) with catalyst | C₆H₂Br(NH₂)F-SO₂Cl | Pd/C, high-pressure H₂, ethanol |

Key Consideration :

The bromine and sulfonyl chloride groups remain intact under these conditions due to their lower reduction potentials compared to the cyano group.

Coupling Reactions

The bromine substituent participates in cross-coupling reactions, enabling C–C bond formation:

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki-Miyaura coupling | Boronic acid, Pd(PPh₃)₄ | Biaryl derivatives |

| Ullmann coupling | Cu catalyst, aryl halide | Diaryl ethers or amines |

Example :

In Suzuki-Miyaura coupling, the bromine atom reacts with aryl boronic acids in the presence of a palladium catalyst to form biaryl structures. This reaction is critical in pharmaceutical synthesis for constructing complex aromatic systems.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing groups (-Br, -CN, -F, -SO₂Cl) deactivate the benzene ring, directing incoming electrophiles to specific positions:

| Electrophile | Position of Substitution | Major Product |

|---|---|---|

| Nitronium ion (NO₂⁺) | Para to fluorine* | C₆HBrCNF-SO₂Cl-NO₂ |

| Sulfur trioxide (SO₃) | Meta to sulfonyl chloride | C₆HBrCNF-SO₂Cl-SO₃H |

Regiochemical Control :

The -SO₂Cl group acts as a meta-director, while -F and -CN further enhance ring deactivation, limiting reactivity to strong electrophiles .

Oxidation Reactions

The bromine atom can undergo oxidation under harsh conditions:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄, H₂SO₄ | C₆HCNF-SO₂Cl-BrO₃ | High temperature, acidic |

| Ozone (O₃) | Oxidative cleavage products | Low temperature, followed by workup |

Practical Limitation :

Oxidation often leads to decomposition of the sulfonyl chloride group, making selectivity challenging.

Stability and Side Reactions

-

Hydrolysis : The sulfonyl chloride group hydrolyzes in aqueous media to form sulfonic acid (C₆H₂BrCNF-SO₃H).

-

Thermal Decomposition : Above 150°C, the compound may release SO₂ and HCl gas, forming 3-bromo-4-cyano-2-fluorobenzene.

Eigenschaften

IUPAC Name |

3-bromo-4-cyano-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFNO2S/c8-6-4(3-11)1-2-5(7(6)10)14(9,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQDDKGXJCMKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.